Glycine, N-(1-oxo-2-butenyl)-
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Overview
Description
Crotonyl glycine is a compound that has gained attention in recent years due to its involvement in various biochemical processes. It is a derivative of glycine, an amino acid, and crotonic acid, an unsaturated carboxylic acid. This compound is particularly interesting because of its role in post-translational modifications, specifically crotonylation, which has implications in gene regulation and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonyl glycine typically involves the reaction of glycine with crotonic acid or its derivatives. One common method is the direct condensation of glycine with crotonic acid under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of crotonyl glycine may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the reaction between glycine and crotonic acid. This approach can offer higher yields and greater specificity, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Crotonyl glycine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, such as crotonyl glycine oxides.
Reduction: Reduction reactions can convert crotonyl glycine into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of crotonyl glycine can yield crotonyl glycine oxides, while reduction can produce more saturated derivatives.
Scientific Research Applications
Crotonyl glycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and reactivity.
Biology: Crotonyl glycine is involved in post-translational modifications, specifically crotonylation, which plays a role in gene regulation and cellular metabolism.
Medicine: Research has shown that crotonylation can influence various disease processes, including cancer and metabolic disorders.
Industry: In the pharmaceutical industry, crotonyl glycine and its derivatives are explored for their potential therapeutic applications.
Mechanism of Action
The mechanism by which crotonyl glycine exerts its effects is primarily through its role in crotonylation. Crotonylation is a post-translational modification where a crotonyl group is added to lysine residues on proteins. This modification can alter the function and activity of proteins, influencing gene expression and cellular processes. The molecular targets of crotonyl glycine include histones, which are proteins involved in the packaging of DNA. By modifying histones, crotonyl glycine can impact chromatin structure and gene regulation.
Comparison with Similar Compounds
Similar Compounds
Acetyl glycine: Similar to crotonyl glycine, acetyl glycine is involved in post-translational modifications, specifically acetylation.
Butyryl glycine: This compound is another derivative of glycine and is involved in butyrylation, another type of post-translational modification.
Propionyl glycine: Propionyl glycine is involved in propionylation, which also affects protein function and gene regulation.
Uniqueness
Crotonyl glycine is unique due to its specific involvement in crotonylation, which has distinct regulatory mechanisms compared to other types of lysine acylations. The presence of the crotonyl group, with its unique carbon-carbon double bond, imparts specific structural and functional properties that differentiate it from other similar compounds.
Conclusion
Crotonyl glycine is a compound of significant interest in various fields of scientific research. Its role in post-translational modifications, particularly crotonylation, highlights its importance in gene regulation and cellular metabolism. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its potential therapeutic and industrial uses.
Properties
Molecular Formula |
C6H9NO3 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(but-2-enoylamino)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
WWJXRJJBIVSSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NCC(=O)O |
Origin of Product |
United States |
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